molecular formula C17H16ClNO4S B11632688 Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11632688
M. Wt: 365.8 g/mol
InChI Key: LYSUOTFXXYTIQM-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound’s molecular formula, $$ \text{C}{17}\text{H}{16}\text{ClNO}_{4}\text{S} $$, reflects a thiophene ring substituted at positions 2, 3, 4, and 5 (Fig. 1). Key features include:

  • Thiophene core : The central sulfur-containing aromatic ring adopts near-planarity, with slight deviations observed in the ester group (-COOEt) at position 3.
  • Substituent orientations :
    • The acetyl group (-COCH$$_3$$) at position 5 and the 4-chlorobenzoyl moiety at position 2 adopt trans configurations relative to the thiophene double bonds.
    • The ethyl ester at position 3 introduces steric bulk, contributing to a minor non-planar distortion of the carboxyl group (-83.474°).

Crystallographic studies of analogous thiophenes reveal C–H···O hydrogen bonds that stabilize dimeric structures. For example, centrosymmetric dimers linked by C11–H11···O1 interactions (graph set R$$_2$$$$^2$$(16)) form chains along the crystallographic axis. While direct X-ray data for this compound is limited, its structural similarity to ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate suggests comparable packing motifs.

Table 1: Key structural parameters of this compound

Parameter Value/Description Source
Molecular weight 365.8 g/mol
Thiophene planarity Near-planar (deviation < 1°)
Dihedral angle (COOEt) -83.474°
Hydrogen bonding motifs C–H···O, C–H···π

Electronic Configuration and Conformational Stability

The electronic structure is dominated by electron-withdrawing groups (-Cl, -COCH$$_3$$, -COOEt) that polarize the thiophene π-system:

  • Resonance effects : The 4-chlorobenzoyl group withdraws electron density via inductive effects, reducing aromaticity at position 2.
  • Hyperconjugation : The acetyl and ester groups stabilize the conjugated system through resonance delocalization.

Conformational stability is influenced by:

  • Steric hindrance : The methyl group at position 4 and ethyl ester at position 3 create torsional strain, favoring a trans arrangement of bulky substituents.
  • Non-covalent interactions : Weak C–H···π interactions between the thiophene ring and chlorobenzoyl moiety enhance rigidity.

Density functional theory (DFT) calculations on related compounds predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity suitable for further functionalization.

Comparative Structural Analysis with Related Thiophene Derivatives

Table 2: Structural comparison with analogous thiophenes

Compound Molecular Formula Key Structural Differences Planarity Deviation Source
Target compound C$${17}$$H$${16}$$ClNO$$_4$$S 4-methyl, 5-acetyl, 2-(4-Cl-benzamido) -83.474°
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate C$${10}$$H$${13}$$NO$$_3$$S Lacks 4-chlorobenzoyl group -82.1°
2-[(4-Chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid C$${15}$$H$${12}$$ClNO$$_3$$S Cyclopenta ring fusion -89.2°
  • Steric vs. electronic effects : The target compound’s 4-chlorobenzoyl group increases steric bulk compared to the simpler ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
  • Ring strain : The cyclopenta-fused derivative exhibits greater non-planarity (-89.2°) due to ring puckering.

Properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

LYSUOTFXXYTIQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Thiophene Core Synthesis

The thiophene backbone is constructed using a Gewald-like reaction , as demonstrated in the one-pot synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate:

Procedure :

  • A mixture of ethyl cyanoacetate (0.10 mol), acetylacetone (0.10 mol), elemental sulfur (0.10 mol), and diethylamine (5 mL) in absolute ethanol (70 mL) is refluxed for 3 hours.

  • The product precipitates upon cooling, yielding orange crystals (52% yield).

Critical Parameters :

ParameterValue
SolventAbsolute ethanol
TemperatureReflux (≈78°C)
Reaction time3 hours
CatalystDiethylamine
Yield52%

This intermediate serves as the precursor for subsequent functionalization.

Chlorobenzoylation of the Amino Group

Reaction Condition Analysis

Solvent Systems

Optimal solvents balance solubility and reaction kinetics:

Reaction StepPreferred SolventRationale
Thiophene formationEthanolPolar protic solvent facilitates cyclization
ChlorobenzoylationDichloromethaneAprotic nature prevents nucleophilic attack on ester

Temperature and Time Profiles

StepTemperature RangeTime Required
Cyclization78°C (reflux)3 hours
Acylation0–25°C12 hours

Lower temperatures during acylation prevent decomposition of heat-sensitive intermediates.

Yield Optimization Strategies

Catalytic Enhancements

  • Cyclization : Diethylamine acts as both base and catalyst, accelerating sulfur incorporation into the thiophene ring.

  • Acylation : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>98% by HPLC).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves unreacted starting materials.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 3408 cm⁻¹ (N–H), 1666 cm⁻¹ (C=O ester)
¹H NMR (CDCl₃) δ 1.38 (t, CH₃CH₂O), 2.43 (s, COCH₃)
¹³C NMR δ 169.8 (C=O ester), 142.1 (thiophene C-2)

Chromatographic Purity

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water 70:30) shows a single peak at 254 nm, confirming >99% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent CN103664819A describes a scaled-up thiophene synthesis method:

  • Key Features :

    • Ethyl acetate/ethanol solvent system (20–25% concentration)

    • Temperature-controlled addition (40–55°C)

    • Reduced reaction time to 5–5.5 hours

Waste Management

  • Sulfur Byproducts : Treated with aqueous NaOH to form water-soluble sulfides.

  • Solvent Recovery : Distillation recovers >90% ethanol for reuse.

Challenges and Mitigation

ChallengeSolution
Ester hydrolysisAnhydrous conditions, molecular sieves
RegioselectivityElectron-donating substituents direct acylation
Low yieldsStepwise purification after each reaction

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thiophene compounds can effectively inhibit microtubule polymerization, which is crucial for cancer cell division.

  • Mechanism of Action : The compound may act by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Testing Methods : Antibacterial activity is often assessed using agar diffusion methods where the diameter of inhibition zones is measured .

Applications in Drug Development

The unique structure of this compound positions it as a potential lead compound in drug development:

  • Antitumor Agents : Due to its ability to inhibit microtubule formation, it can be further modified to enhance potency and selectivity against specific cancer types.
  • Antibiotics : Its antimicrobial properties suggest potential applications in developing new antibiotics, particularly against resistant strains.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of thiophene derivatives similar to this compound:

  • Study on Antitumor Activity : A study published in Nature demonstrated that compounds with similar thiophene structures showed IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .
  • Antibacterial Evaluation : Research conducted by Madhavi et al. highlighted that certain substituted thiophenes exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance efficacy .

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Position 2 and 5) Notable Properties Reference(s)
Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate (Target Compound) C₁₇H₁₇ClN₂O₄S 386.84 4-Chlorobenzoylamino (2), Acetyl (5) High lipophilicity (predicted) N/A*
Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate C₁₈H₁₈ClNO₅S 395.86 4-Chlorophenoxy acetamido (2), Acetyl (5) Screening compound for drug discovery
Ethyl 5-acetyl-2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate C₁₂H₁₄ClNO₄S 303.76 Chloroacetamido (2), Acetyl (5) pKa: 11.56 (predicted); Boiling point: ~513°C
Ethyl 5-acetyl-2-{[(4-chloro-3-methylisoxazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate C₁₅H₁₅ClN₂O₅S 370.81 Isoxazole carbonyl amino (2), Acetyl (5) Potential heterocyclic intermediate
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate C₁₂H₁₆ClNO₃S 289.78 Chloroacetyl amino (2), Ethyl (4), Methyl (5) Higher alkylation at position 4

*Note: The target compound’s molecular weight and formula are derived from analogous structures in the evidence.

Key Structural Differences and Implications

Chloroacetamido (): Smaller and more electrophilic, favoring nucleophilic substitution reactions.

Substituent at Position 5 :

  • Acetyl Group : Common across all compounds, contributing to electron-withdrawing effects and stabilizing the thiophene ring.

Position 4 Modifications: Methyl vs.

Physicochemical Properties

  • Lipophilicity : The target compound’s 4-chlorobenzoyl group likely increases logP compared to chloroacetamido derivatives (e.g., ).
  • Solubility: Compounds with polar substituents (e.g., phenoxy acetamido in ) may exhibit better aqueous solubility than benzoyl derivatives.
  • Thermal Stability : Higher molecular weight compounds (e.g., ) may show elevated melting/boiling points due to increased van der Waals interactions.

Biological Activity

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl ester, acetyl group, and a chlorophenyl carbonyl moiety. Its molecular formula is C15H14ClNO3SC_{15}H_{14}ClNO_3S, and it has distinct physical properties such as:

PropertyValue
Molecular Weight301.79 g/mol
Melting Point118-120 °C
Boiling Point396 °C at 760 mmHg
Density1.241 g/cm³

These properties contribute to its potential reactivity and biological activity.

Biological Activity Overview

Thiophene derivatives have been extensively studied for their pharmacological effects. This compound exhibits a variety of biological activities, including:

  • Anti-inflammatory : Thiophene derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Antimicrobial : The compound's structure allows it to interact with microbial targets, suggesting potential as an antimicrobial agent.
  • Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric enhancers for G protein-coupled receptors like the A1 adenosine receptor, which is significant for drug design strategies aimed at enhancing physiological responses to endogenous ligands .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. Studies have shown that modifications at specific positions can enhance or diminish activity:

  • Substituent Effects : The presence of the chlorophenyl group is crucial for enhancing binding affinity and biological activity at the A1 receptor.
  • Comparative Analysis : Other thiophene derivatives were evaluated for their biological activities, revealing that variations in substitution patterns lead to differing pharmacological profiles.

Case Studies and Research Findings

  • Allosteric Enhancer Activity :
    • A study focused on a series of thiophene derivatives revealed that specific substitutions significantly affected their ability to modulate A1 adenosine receptor activity. Compounds with bulky groups at the 4-position demonstrated enhanced allosteric effects compared to simpler analogs .
  • Anti-inflammatory Properties :
    • In vitro studies have indicated that certain thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial Studies :
    • The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Gewald thiophene synthesis or multi-step condensation reactions. For example, reacting ethyl acetoacetate with sulfur and substituted cyanoacetamides in ethanol under reflux with triethylamine as a catalyst yields thiophene intermediates. Subsequent acylation with 4-chlorobenzoyl chloride introduces the chlorobenzoyl group . Optimization involves adjusting solvent systems (e.g., 1,4-dioxane vs. ethanol), reaction times (3–5 hours), and stoichiometric ratios of reagents like malononitrile or elemental sulfur .
  • Validation : Monitor reaction progress via TLC or HPLC. Crystallization from ethanol or 1,4-dioxane is recommended for purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Refer to SDS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
  • Work in a fume hood to mitigate inhalation risks (H335).
  • Store in a cool, dry place away from oxidizing agents .
    • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reaction yields or byproduct formation during synthesis be resolved?

  • Analysis : Contradictions often arise from competing pathways, such as incomplete acylation or side reactions with malononitrile. For example, reports a 72% yield using 1,4-dioxane, while notes lower yields in ethanol due to solvent polarity effects.
  • Resolution : Use spectroscopic tools (NMR, IR) to identify byproducts like unreacted cyanoacetamide intermediates. Optimize by pre-activating the 4-chlorobenzoyl group or employing high-throughput screening to identify ideal solvent-catalyst pairs .

Q. What strategies are effective for functionalizing the thiophene core to enhance bioactivity?

  • Methodology : Introduce substituents at the 5-acetyl or 4-methyl positions via:

  • Nucleophilic acyl substitution : Replace the acetyl group with heterocyclic amines (e.g., pyrazole derivatives) to modulate electronic properties .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to add aryl groups at the 4-methyl position .
    • Validation : Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate with Hammett constants or DFT-calculated electronic parameters .

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s stereoelectronic profile?

  • Structural Analysis : Single-crystal X-ray diffraction (e.g., using SHELXL) reveals bond angles, torsion angles, and non-covalent interactions (C–H···π) critical for molecular packing . For example, reports orthorhombic packing (space group Pbca) with a unit cell volume of 2769.9 ų.
  • Computational Support : Perform DFT calculations (B3LYP/6-31G*) to validate experimental geometries and predict reactive sites for electrophilic attack .

Q. What methodologies are recommended for assessing structure-activity relationships (SAR) in derivatives of this compound?

  • SAR Workflow :

Synthesize derivatives with modifications at the chlorobenzoyl or thiophene carboxylate groups.

Characterize using LC-MS and NMR.

Test in bioassays (e.g., antimicrobial or kinase inhibition).

Perform multivariate analysis (e.g., PCA or QSAR) to link structural features (logP, polar surface area) to activity .

  • Case Study : demonstrates that pyrazole-substituted derivatives exhibit enhanced bioactivity due to improved hydrogen-bonding capacity.

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